molecular formula C21H28O2 B1338738 2-(3-BENZYLOXYPHENYL)OCTAN-2-OL CAS No. 84533-97-1

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL

Cat. No.: B1338738
CAS No.: 84533-97-1
M. Wt: 312.4 g/mol
InChI Key: GJOZFCGJRJJJSJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of 2-(3-BENZYLOXYPHENYL)OCTAN-2-OL involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound is known to interact with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Benzyloxy)phenyl)hexan-2-ol
  • 2-(3-(Benzyloxy)phenyl)butan-2-ol
  • 2-(3-(Benzyloxy)phenyl)decan-2-ol

Uniqueness

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its longer alkyl chain compared to similar compounds may result in different reactivity and interaction profiles, making it valuable for specific research applications .

Biological Activity

2-(3-Benzyloxyphenyl)octan-2-ol, also known by its CAS number 84533-97-1, is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a long aliphatic chain with a phenolic moiety that may contribute to its biological properties. The presence of the benzyloxy group is significant as it can influence the compound's lipophilicity and ability to interact with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses.

Antioxidant Activity

A study demonstrated that this compound showed significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative damage in biological systems.

Antimicrobial Properties

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory properties of this compound. In cellular models, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyFindings
AntioxidantDPPH AssaySignificant free radical scavenging
AntimicrobialAgar Diffusion MethodEffective against S. aureus and E. coli
Anti-inflammatoryELISA for CytokinesInhibition of TNF-alpha and IL-6 production

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-4-5-9-15-21(2,22)19-13-10-14-20(16-19)23-17-18-11-7-6-8-12-18/h6-8,10-14,16,22H,3-5,9,15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZFCGJRJJJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516561
Record name 2-[3-(Benzyloxy)phenyl]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84533-97-1
Record name 2-[3-(Benzyloxy)phenyl]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 186 g. (7.65 mole) of magnesium in 3.5 l. of tetrahydrofuran was added 1.023 l. (7.29 mole) of 1-bromohexane over 2 hours. The resultant Grignard solution was allowed to cool to 25° C. A solution of 1.098 kg. (4.86 mole) of 3-benzyloxyacetophenone in 1 liter of tetrahydrofuran was added to the Grignard solution over a 3 hour period. The reaction temperature was maintained at 12°-18° C. with an ice bath. Upon completion of the addition the reaction was allowed to stir overnight at 25° C. A solution of 61.5 g. (3.42 mole) of water in 120 ml. tetrahydrofuran was added to the reaction over 15 minutes and, after stirring 20 minutes longer 0.440 l. (1.1 mole) of 2.5 M hexylmagnesium bromide in ether, was added. The reaction was stirred 20 hours longer and then quenched by slow addition to a mixture of 6 l. water and ice and 750 g. (14.2 mole) of ammonium chloride. The organic extract was removed and the aqueous extract was extracted with 1 liter of ether. The combined organic extract was washed with 1 liter of saturated sodium chloride, dried over magnesium sulfate and evaporated to yield 1.424 kg. (94%) of the title compound as an oil.
Quantity
7.65 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.29 mol
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reactant
Reaction Step Three
Quantity
4.86 mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
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Quantity
3.42 mol
Type
reactant
Reaction Step Five
Quantity
1.1 mol
Type
reactant
Reaction Step Six
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Quantity
0 (± 1) mol
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solvent
Reaction Step Six
Quantity
14.2 mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
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solvent
Reaction Step Eight
Yield
94%

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